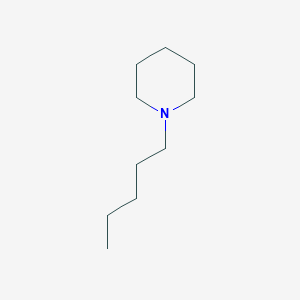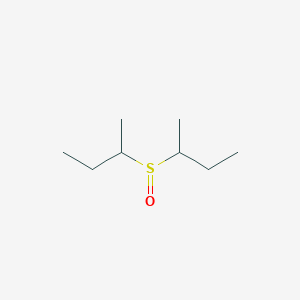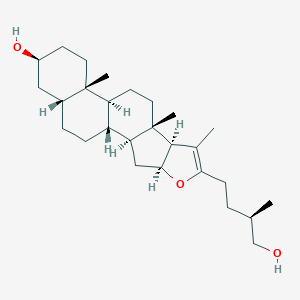
Pseudosmilagenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudosmilagenin is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research related to skin aging and wound healing. This peptide is a mimic of a natural protein called Smilagenin, which is known for its ability to promote collagen synthesis and improve skin elasticity. Pseudosmilagenin is synthesized using solid-phase peptide synthesis and has been shown to have similar effects as Smilagenin.
Mecanismo De Acción
Pseudosmilagenin works by stimulating the production of collagen, which is a protein that gives skin its elasticity and strength. Collagen synthesis is essential for maintaining youthful-looking skin, and pseudosmilagenin has been shown to promote collagen synthesis through the activation of specific signaling pathways. Additionally, this peptide has been shown to increase the production of growth factors, which can help promote wound healing.
Efectos Bioquímicos Y Fisiológicos
Pseudosmilagenin has several biochemical and physiological effects, including the stimulation of collagen synthesis, the promotion of wound healing, and the improvement of skin elasticity. This peptide has been shown to activate specific signaling pathways that are involved in collagen synthesis and can also increase the production of growth factors, which are essential for wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using pseudosmilagenin in lab experiments is that it is a synthetic peptide that can be easily synthesized and purified. Additionally, this peptide has been shown to have similar effects as Smilagenin, which is a natural protein that is difficult to obtain in large quantities. However, one of the limitations of using pseudosmilagenin is that its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research related to pseudosmilagenin, including the investigation of its effects on different cell types and the optimization of its synthesis method. Additionally, further studies are needed to determine the optimal concentration and treatment duration of pseudosmilagenin for promoting collagen synthesis and wound healing. Finally, the potential applications of pseudosmilagenin in the development of cosmetic and therapeutic products should be explored further.
Métodos De Síntesis
Pseudosmilagenin is synthesized using solid-phase peptide synthesis, which involves coupling amino acids together in a specific sequence. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific order. The peptide chain is then cleaved from the solid support and purified to obtain the final product.
Aplicaciones Científicas De Investigación
Pseudosmilagenin has potential applications in scientific research related to skin aging and wound healing. Studies have shown that this peptide can stimulate collagen synthesis and improve skin elasticity, which can help reduce the appearance of fine lines and wrinkles. Additionally, pseudosmilagenin has been shown to promote wound healing by increasing the production of growth factors and enhancing cell migration.
Propiedades
Número CAS |
11005-21-3 |
|---|---|
Nombre del producto |
Pseudosmilagenin |
Fórmula molecular |
C27H44O3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16(15-28)5-8-23-17(2)25-24(30-23)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16,18-22,24-25,28-29H,5-15H2,1-4H3/t16-,18-,19+,20-,21+,22+,24+,25+,26+,27+/m1/s1 |
Clave InChI |
IQDKIMJGXXRZGR-HUEIYZRMSA-N |
SMILES isomérico |
CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
SMILES canónico |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
Sinónimos |
Pseudosmilagenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
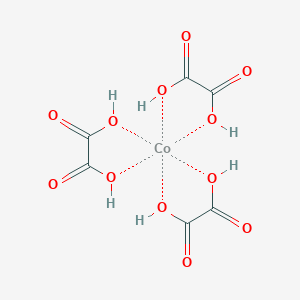

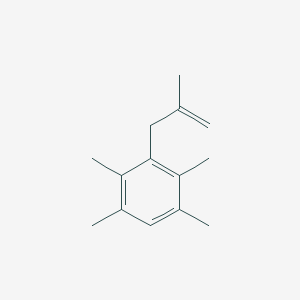
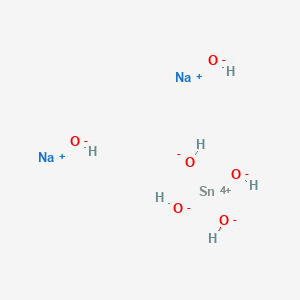
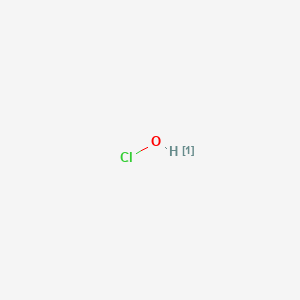

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
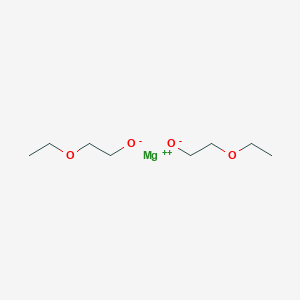
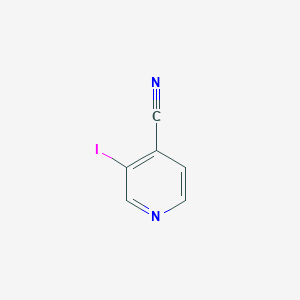
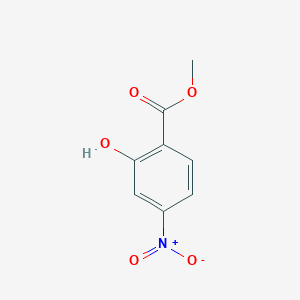
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
